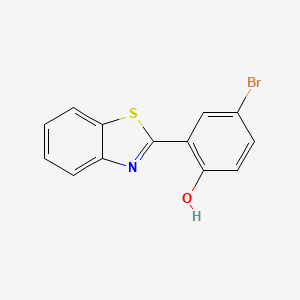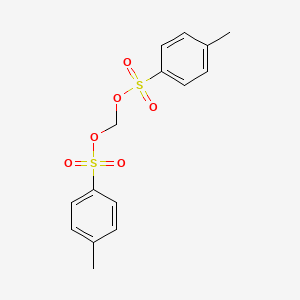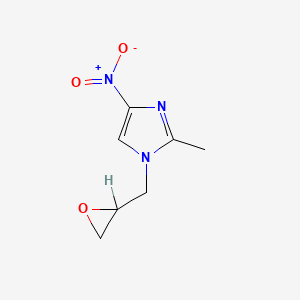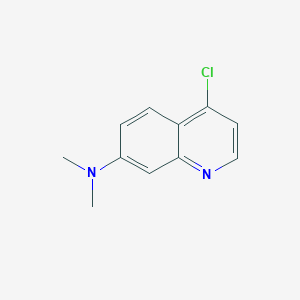
2-(1,3-Benzothiazol-2-yl)-4-bromophenol
Übersicht
Beschreibung
2-(1,3-Benzothiazol-2-yl)-4-bromophenol, also known as 2-Bromo-4-phenylbenzothiazole, is an organic compound belonging to the class of benzothiazole derivatives. It is a colorless, crystalline solid with a molecular weight of 243.20 g/mol. 2-Bromo-4-phenylbenzothiazole is a versatile organic compound with a wide range of applications in scientific research. It is used as a starting material for the synthesis of various organic compounds, as well as for the preparation of organic catalysts and other organometallic compounds. Additionally, 2-Bromo-4-phenylbenzothiazole has been used in the development of new drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Photo-Physical Characteristics and Fluorescent Applications
Excited State Intramolecular Proton Transfer (ESIPT) Inspired Derivatives
Novel fluorescent derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and studied for their photo-physical properties. These compounds exhibit single absorption and dual emission characteristics, offering insights into the effects of solvent polarity on their absorption-emission properties. The fluorescent compounds were characterized by various spectroscopic analyses, showing thermal stability up to 200°C (Padalkar et al., 2011).
Antimicrobial Activity
Novel Antimicrobial Agents
Derivatives of 2-(1,3-Benzothiazol-2-yl)-4-bromophenol have been synthesized and evaluated for their antimicrobial activity. These compounds demonstrated significant in vitro antibacterial and antifungal activities against strains such as Escherichia coli, Staphylococcus aureus, Candida albicans, and Aspergillus niger, showing potential as new classes of antimicrobial agents (Padalkar et al., 2016).
Synthesis and Characterization of Novel Compounds
Microwave-Assisted Synthesis and DFT Studies
Novel thiophene-benzothiazole derivatives were synthesized using microwave-assisted methods, showcasing an efficient approach to generating compounds with potential applications in material science. The solvent effects on UV–Vis absorption and detailed DFT studies provided a comprehensive understanding of the molecular structures and properties (Ermiş & Durmuş, 2020).
Antimicrobial and Anti-cancer Activities
Synthesis and Biological Activity Evaluation
Various 2-substituted benzothiazole derivatives were synthesized and their antimicrobial activities assessed. The compounds showed effectiveness against bacteria and fungi, indicating their potential in medical applications. Some derivatives also exhibited promising anti-tumor activity against different cancer cell lines, highlighting their potential in cancer research (Rajeeva et al., 2009).
Fluorescent Probes and Sensing
Fluorescent Probes for Metal Ions
A benzothiazole-based fluorescent probe derivative was developed for distinguishing and bioimaging Hg^2+ and Cu^2+ ions. This compound demonstrated high sensitivity and selectivity towards these ions, with potential applications in environmental monitoring and biological sciences (Gu et al., 2017).
Wirkmechanismus
Target of Action
A structurally similar compound, {4-[(2s,4e)-2-(1,3-benzothiazol-2-yl)-2-(1h-1,2,3-benzotriazol-1-yl)-5-phenylpent-4-enyl]phenyl} (difluoro)methylphosphonic acid, has been reported to target tyrosine-protein phosphatase non-receptor type 1 in humans .
Biochemical Pathways
Benzothiazole derivatives have been reported to have significant anti-tubercular activity, suggesting that they may affect pathways related to the survival and proliferation of mycobacterium tuberculosis .
Result of Action
Given the reported anti-tubercular activity of similar compounds, it’s possible that this compound could have effects on the growth and survival of certain bacteria .
Eigenschaften
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-bromophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNOS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYMZFYQTMLOGQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40418064 | |
| Record name | NSC50179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6344-17-8 | |
| Record name | NSC50179 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50179 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC50179 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40418064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Trifluoromethyl)phenoxymethyl]oxirane](/img/structure/B1347197.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347200.png)


![8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B1347208.png)
![6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1347209.png)


![5-(Diaminomethylideneamino)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]pentanoic acid](/img/structure/B1347214.png)
![2-[[2-[(2-Amino-3-hydroxybutanoyl)amino]acetyl]amino]acetic acid](/img/structure/B1347216.png)



